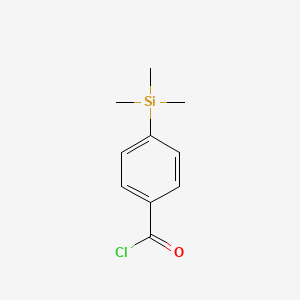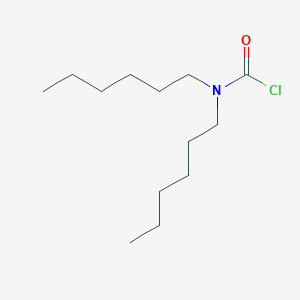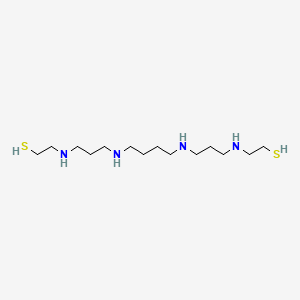
3,7,12,16-Tetraazaoctadecane-1,18-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,12,16-Tetraazaoctadecane-1,18-dithiol is an organic compound with the molecular formula C14H34N4S2. It contains 54 atoms, including 34 hydrogen atoms, 14 carbon atoms, 4 nitrogen atoms, and 2 sulfur atoms . The compound features 19 non-hydrogen bonds, 17 rotatable bonds, 4 secondary amine groups, and 2 thiol groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3,7,12,16-Tetraazaoctadecane-1,18-dithiol would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,12,16-Tetraazaoctadecane-1,18-dithiol can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amine and thiol derivatives.
Substitution: The amine and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of simpler amine and thiol derivatives.
Substitution: Formation of substituted amine and thiol compounds.
Applications De Recherche Scientifique
3,7,12,16-Tetraazaoctadecane-1,18-dithiol has various applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological systems due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including its ability to chelate metal ions and its use in drug delivery systems.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mécanisme D'action
The mechanism of action of 3,7,12,16-Tetraazaoctadecane-1,18-dithiol involves its ability to interact with metal ions and other molecules through its amine and thiol groups. These interactions can lead to the formation of stable complexes, which can influence various molecular targets and pathways. The compound’s ability to chelate metal ions makes it useful in applications such as metal ion sequestration and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: Contains two amine groups and is used as a chelating agent.
Cysteamine: Contains a thiol group and is used in medical applications.
Diethylenetriamine: Contains three amine groups and is used in coordination chemistry.
Uniqueness
3,7,12,16-Tetraazaoctadecane-1,18-dithiol is unique due to its combination of multiple amine and thiol groups, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound with applications in multiple fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
23601-19-6 |
|---|---|
Formule moléculaire |
C14H34N4S2 |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
2-[3-[4-[3-(2-sulfanylethylamino)propylamino]butylamino]propylamino]ethanethiol |
InChI |
InChI=1S/C14H34N4S2/c19-13-11-17-9-3-7-15-5-1-2-6-16-8-4-10-18-12-14-20/h15-20H,1-14H2 |
Clé InChI |
QKGFZEKKWLUNNY-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCCCNCCS)CNCCCNCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


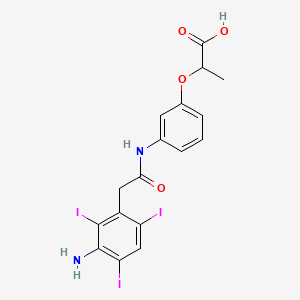
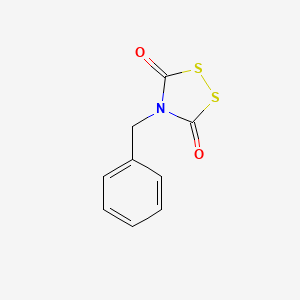

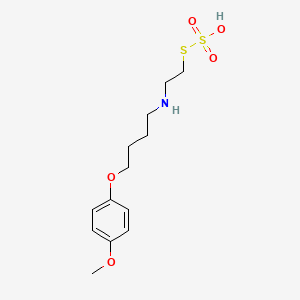

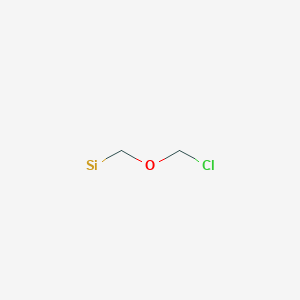
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
